molecular formula C16H21NO2 B3198118 Spiro[1H-indene-1,4'-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl- CAS No. 1009375-12-5

Spiro[1H-indene-1,4'-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl-

Cat. No.: B3198118
CAS No.: 1009375-12-5
M. Wt: 259.34 g/mol
InChI Key: RCSYRNZUKGALDM-UHFFFAOYSA-N
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Description

Spiro[1H-indene-1,4’-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl- is a spiro compound characterized by a unique structural framework that includes both indene and piperidine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1H-indene-1,4’-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl- typically involves multicomponent reactions. One common method is the microwave-assisted multicomponent synthesis, which accelerates reaction rates and improves yields . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis process. This method is advantageous due to its efficiency and the ability to produce high yields of the desired product. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Spiro[1H-indene-1,4’-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds .

Scientific Research Applications

Spiro[1H-indene-1,4’-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[1H-indene-1,4’-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-2,2’-pyrrolidine]: Another spiro compound with a similar indene moiety.

    Spiro[indene-2,2’-piperidine]: A closely related compound with structural similarities.

Uniqueness

Spiro[1H-indene-1,4’-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl- is unique due to its specific combination of indene and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-11-2-3-14-13(8-11)12(9-15(18)19)10-16(14)4-6-17-7-5-16/h2-3,8,12,17H,4-7,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSYRNZUKGALDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCNCC3)CC2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163961
Record name 2,3-Dihydro-5-methylspiro[1H-indene-1,4′-piperidine]-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009375-12-5
Record name 2,3-Dihydro-5-methylspiro[1H-indene-1,4′-piperidine]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009375-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-methylspiro[1H-indene-1,4′-piperidine]-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[1H-indene-1,4'-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl-
Reactant of Route 2
Spiro[1H-indene-1,4'-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl-
Reactant of Route 3
Spiro[1H-indene-1,4'-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl-
Reactant of Route 4
Spiro[1H-indene-1,4'-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl-
Reactant of Route 5
Reactant of Route 5
Spiro[1H-indene-1,4'-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl-
Reactant of Route 6
Spiro[1H-indene-1,4'-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl-

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